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Abstract

Golvatinib, also known as E7050, is a potent, orally bioavailable small molecule that functions
as a dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor)
and VEGFR-2 (vascular endothelial growth factor receptor-2).[1][2] These kinases are critical
mediators of tumor cell proliferation, survival, migration, and angiogenesis.[1] This technical
guide provides a comprehensive overview of Golvatinib's chemical structure, physicochemical
properties, and its mechanism of action, with a focus on the experimental methodologies used
to characterize its activity.

Chemical Structure and Physicochemical Properties

Golvatinib is classified as an aromatic ether.[1] Its fundamental chemical and physical
properties are summarized in the table below.
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Property Value Source
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IUPAC Name carbonyl]lamino]-4- [1]
pyridinylloxy]phenyl]-1-N-(4-
fluorophenyl)cyclopropane-1,1-
dicarboxamide

Molecular Formula Cs3H37F2N704 [1]
Molecular Weight 633.7 g/mol [1]
CAS Number 928037-13-2 [1]
Appearance White to off-white solid [3]

Soluble in DMSO (20 mg/mL),
Solubility slightly soluble in Methanol [31141[5]

and DMF. Insoluble in water.

Store at -20°C for up to 2
- years as a powder. In DMSO,
Stability . [1]
stable for 2 weeks at 4°C and

6 months at -80°C.
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Mechanism of Action: Dual Inhibition of c-Met and
VEGFR-2

Golvatinib exerts its anti-tumor activity by competitively inhibiting the ATP-binding sites of both
c-Met and VEGFR-2, thereby blocking their phosphorylation and downstream signaling.[6] This
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dual inhibition addresses two significant pathways in cancer progression.

Inhibition of c-Met Signaling

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple
downstream pathways, including the PI3K/Akt and RAS/MAPK cascades, which promote cell
proliferation, survival, and motility. Golvatinib has been shown to potently inhibit HGF-induced
c-Met autophosphorylation.[7]

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is
essential for tumor growth and metastasis. Its ligand, VEGF, stimulates VEGFR-2, leading to
the activation of pathways such as the PLCy-PKC-MAPK and PI3K-Akt pathways in endothelial
cells. Golvatinib effectively blocks VEGF-induced VEGFR-2 phosphorylation.[7]

The inhibitory activity of Golvatinib against these kinases and various cancer cell lines is
summarized in the table below.

Target/Cell Line ICs0 (NM) Assay Type
c-Met (cell-free) 14 Kinase Assay
VEGFR-2 (cell-free) 16 Kinase Assay
MKNA45 (gastric cancer) 37 Cell Proliferation
EBC-1 (lung cancer) 6.2 Cell Proliferation
Hs746T (gastric cancer) 23 Cell Proliferation
SNU-5 (gastric cancer) 24 Cell Proliferation

Experimental Protocols
Western Blotting for c-Met and VEGFR-2
Phosphorylation

This protocol details the methodology used to assess the inhibitory effect of Golvatinib on c-
Met and VEGFR-2 phosphorylation in cultured cells.
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. Cell Culture and Treatment:

Human gastric cancer cell lines (e.g., MKN45) and human umbilical vein endothelial cells
(HUVECS) are cultured in appropriate media.

For c-Met phosphorylation analysis, MKN45 cells are treated with varying concentrations of
Golvatinib for 2 hours.

For VEGFR-2 phosphorylation, HUVECs are serum-starved for 24 hours, then pre-incubated
with Golvatinib for 1 hour, followed by stimulation with VEGF (20 ng/mL) for 5 minutes.

. Cell Lysis:

Cells are washed with cold PBS and lysed on ice with a lysis buffer (50 mM HEPES pH 7.4,
150 mM NacCl, 10% glycerol, 1% Triton X-100, 1.5 mM MgClz, 1 mM EDTA, 100 mM NaF, 1
mM PMSF, 1 mM sodium orthovanadate, and a protease inhibitor cocktail).[4]

. Protein Quantification:
Protein concentration in the lysates is determined using a BCA or Bradford protein assay.
. SDS-PAGE and Western Blotting:

Equal amounts of protein (20-30 ug) are separated by SDS-polyacrylamide gel
electrophoresis and transferred to a PVDF membrane.

The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

The membrane is then incubated overnight at 4°C with primary antibodies.
o For c-Met: anti-phospho-c-Met (Tyr1234/1235) and anti-total c-Met antibodies.[4]
o For VEGFR-2: anti-phospho-VEGFR-2 (Tyr996) and anti-total VEGFR-2 antibodies.[4]

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody for 1 hour at room temperature.
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e Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

This protocol outlines the procedure to determine the effect of Golvatinib on the growth of
cancer cell lines.

1. Cell Seeding:

e Cells (e.g., MKN45, EBC-1) are seeded in 96-well plates at a density of 1,500 cells/well in
100 pL of culture medium.

2. Compound Treatment:

o After 24 hours, cells are treated with various concentrations of Golvatinib and incubated for
72 hours.

3. Viability Assessment:
o A cell viability reagent such as WST-8 is added to each well and incubated for 1-4 hours.
e The absorbance is measured at 450 nm using a microplate reader.

e The ICso values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams illustrate the signaling pathways inhibited by Golvatinib and a typical
experimental workflow for its characterization.
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Caption: Golvatinib inhibits the HGF/c-Met signaling pathway.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b7948654?utm_src=pdf-body-img
https://www.benchchem.com/product/b7948654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7948654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Golvatinib

Inhibits

VEGFR-2

MAPK (ERK)

Endothelial Cell Proliferation,
Survival, Migration
(Angiogenesis)

Click to download full resolution via product page

Caption: Golvatinib inhibits the VEGF/VEGFR-2 signaling pathway.
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Caption: Experimental workflow for Golvatinib characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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